Eupalinilide-C

Description

Eupalinilide-C (CAS: 757202-11-2) is a sesquiterpenoid compound with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol. It is characterized by high purity (>98%) and is primarily used as a reference standard for content determination in analytical chemistry and pharmacological research . The compound requires storage at 0–10°C to maintain stability, with specific handling precautions such as moisture-proof, light-resistant, and antioxidant packaging . Its applications span academic research, biochemical assays, and drug development, with commercial availability in 5 mg quantities .

Properties

IUPAC Name |

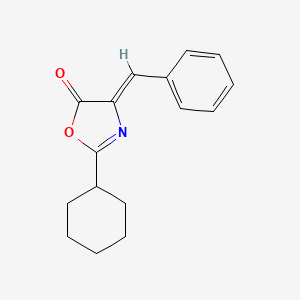

(4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPHQXAQHMRLMF-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eupalinilide-C involves multiple steps, including allylic oxidations and chemoselective reductions . The synthetic route development for similar compounds, such as Eupalinilide-E, has been well-documented and involves late-stage allylic oxidations at two separate positions of the molecule . These transformations include a modified Luche reduction and selective homoallylic alcohol epoxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar compounds suggests that industrial production would likely involve similar multi-step synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Eupalinilide-C undergoes various types of chemical reactions, including:

Oxidation: Allylic oxidations are a key step in its synthesis.

Reduction: Chemoselective reductions are employed to achieve the desired stereochemistry.

Substitution: Michael addition reactions are common due to the electrophilic nature of the sesquiterpene lactone moiety.

Common Reagents and Conditions

Oxidation: Allylic oxidations typically use reagents such as selenium dioxide or manganese dioxide.

Reduction: Modified Luche reduction employs cerium chloride and sodium borohydride.

Substitution: Michael addition reactions often use nucleophilic reagents like thiols or amines.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core sesquiterpene lactone structure .

Scientific Research Applications

Eupalinilide-C has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets . Some of its notable applications include:

Mechanism of Action

Eupalinilide-C exerts its effects through interactions with various biological targets, including G-protein coupled receptors, ion channels, and enzymes . The electrophilic moiety of the sesquiterpene lactone structure allows it to undergo Michael addition reactions with nucleophilic residues at active sites, leading to covalent modifications and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a summary of challenges and limitations in drawing definitive comparisons:

Structural and Functional Analogues

Eupalinilide-C belongs to the sesquiterpenoid family, which includes compounds like Obtucarbamate A and Epimedin A (mentioned in ). Sesquiterpenoids are typically studied for anti-inflammatory, anticancer, or antimicrobial properties, but specific mechanisms or efficacy metrics for this compound relative to its peers remain undocumented in the provided sources.

Commercial and Analytical Comparisons

lists multiple compounds (e.g., Haloperidol hydrochloride , Lapatinib ) alongside this compound, but these differ significantly in chemical class and application. For example:

- Haloperidol hydrochloride is an antipsychotic drug (butyrophenone class), whereas this compound is a natural product derivative.

- Lapatinib (a kinase inhibitor) and this compound serve divergent research purposes, limiting direct comparison.

The absence of purity, stability, or bioactivity data for these compounds precludes a meaningful comparative analysis.

Research Context

Limitations of Available Data

The evidence lacks:

Structural data: No NMR, crystallography, or SAR (structure-activity relationship) studies for this compound.

Bioactivity profiles: No IC₅₀, EC₅₀, or toxicity data to compare with similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.